molecular formula C20H14N2O3S2 B2585901 (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one CAS No. 314751-84-3

(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one

Cat. No. B2585901
CAS RN: 314751-84-3
M. Wt: 394.46
InChI Key: HHLRHQSIGLQIKA-MSUUIHNZSA-N
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Description

(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one, commonly known as OTZ or 2-Thioxo-4-thiazolidinone, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Biological Potential and Synthetic Development

The 1,3-thiazolidin-4-one nucleus, to which the compound is closely related, has demonstrated significant pharmacological importance, being found in commercial pharmaceuticals. The synthesis of these nuclei and their functionalized analogues, like glitazones and rhodanines, began in the mid-nineteenth century. These compounds exhibit great biological potential, with activities against various diseases. Modern synthetic methodologies, including green chemistry approaches, have been developed for these compounds, highlighting their importance in medicinal chemistry and the possibility of future applications against different diseases (Santos, Silva, & Jones, 2018).

Bioactivity and Structural Optimization

Recent studies have focused on the bioactivity of thiazolidin-4-ones, showcasing their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity has been discussed, aiding in the optimization of these compounds as more efficient drug agents. This information serves as a practical guide for the rational design of new small molecules with enhanced biological activity, especially among thiazolidin-4-ones (Mech, Kurowska, & Trotsko, 2021).

From Synthesis to Biological Applications

The interdisciplinary research on thiazolidine motifs underscores their role as a bridge between organic synthesis and medicinal chemistry. Thiazolidine motifs, including derivatives of the compound , have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Various synthetic approaches have been employed to enhance their selectivity, purity, product yield, and pharmacokinetic activity. These efforts underline the therapeutic and pharmaceutical significance of thiazolidine derivatives in drug design and probe design, suggesting a promising avenue for the development of novel drugs (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Mechanism of Action

properties

IUPAC Name

(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S2/c1-11-7-3-5-9-14(11)22-19(25)17(27-20(22)26)16-13-8-4-6-10-15(13)21(12(2)23)18(16)24/h3-10H,1-2H3/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLRHQSIGLQIKA-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C(=O)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C(=O)C)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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